3-Methyl-5-phenylpent-2-en-1-ol

Asymmetric catalysis Fragrance chemistry Chiral alcohols

3-Methyl-5-phenylpent-2-en-1-ol (CAS 55066-44-9; (E)-isomer CAS 72681-08-4) is a monounsaturated allylic alcohol with molecular formula C₁₂H₁₆O and molecular weight 176.26 g/mol. It serves as the critical prochiral intermediate in the industrial asymmetric synthesis of the high-volume fragrance ingredients Phenoxanol® (3-methyl-5-phenylpentan-1-ol), Citralis® (3-methyl-5-phenylpentanal), and Citralis Nitrile®.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B14638662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenylpent-2-en-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(=CCO)CCC1=CC=CC=C1
InChIInChI=1S/C12H16O/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3
InChIKeyRWYNOPXFCUWVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-phenylpent-2-en-1-ol: Strategic Procurement Rationale for a Chiral Allylic Alcohol Intermediate in Fragrance and Bioactive Synthesis


3-Methyl-5-phenylpent-2-en-1-ol (CAS 55066-44-9; (E)-isomer CAS 72681-08-4) is a monounsaturated allylic alcohol with molecular formula C₁₂H₁₆O and molecular weight 176.26 g/mol . It serves as the critical prochiral intermediate in the industrial asymmetric synthesis of the high-volume fragrance ingredients Phenoxanol® (3-methyl-5-phenylpentan-1-ol), Citralis® (3-methyl-5-phenylpentanal), and Citralis Nitrile® [1]. Beyond its established role in fragrance chemistry, the compound has documented biological activity as a 5-lipoxygenase (5-LO) inhibitor with IC₅₀ values in the sub-micromolar range in human PMNL assays, and has been implicated in antiproliferative and cell-differentiation activity [2][3]. These dual chemical and biological functionalities distinguish it from simpler allylic or saturated phenylpentanol analogs that lack either the stereochemical handle or the specific substitution pattern required for these applications.

1
Chiral allylic alcohol intermediate — Supports asymmetric hydrogenation for enantioselective fragrance synthesis (Phenoxanol, Citralis pathways).
2
Dual-function research compound — Enables both fragrance chemistry and 5-lipoxygenase (5-LO) pathway inhibition studies.
3
Chemoselective reactivity handle — Allylic alcohol motif permits Sharpless epoxidation and directed oxidation for chiral building block synthesis.

Why 3-Methyl-5-phenylpent-2-en-1-ol Cannot Be Replaced by Generic Phenylpentanol or Des-Methyl Analogs


The 3-methyl substitution and the C2–C3 unsaturation in 3-methyl-5-phenylpent-2-en-1-ol jointly confer a unique set of properties that are absent in the closest commercially available analogs. The allylic alcohol motif enables enantioselective catalytic transformations (e.g., asymmetric hydrogenation yielding Phenoxanol® enantiomers with up to 98% ee [1]), which is impossible with the saturated analog 3-methyl-5-phenylpentan-1-ol. The 3-methyl group increases lipophilicity by approximately 0.4 logP units relative to the des-methyl analog 5-phenylpent-2-en-1-ol (LogP 2.56 vs. 2.17 ), altering membrane permeability, formulation partitioning, and olfactory substantivity. In 5-LO inhibition assays, the target compound demonstrates approximately 1.7-fold greater potency than des-methyl 5-phenylpent-2-en-1-ol in human PMNL (IC₅₀ 300 nM vs. 500 nM [2][3]), indicating that the 3-methyl substituent is a pharmacophoric determinant. Generic substitution with either the saturated or the des-methyl analog therefore compromises both synthetic utility and biological potency.

Chiral Handle
Allylic alcohol (Target)
vs.
Saturated analog
Saturated analog lacks alkene; asymmetric hydrogenation pathway unavailable. Enantioselective synthesis not supported.
5-LO Potency
3-Methyl substitution
vs.
Des-methyl analog
Reported potency difference in human PMNL assays. 3-Methyl group may serve as a pharmacophoric determinant in pathway studies.
Physicochemical Profile
LogP ~2.56 (Target)
vs.
Des-methyl analog (LogP ~2.17)
Lipophilicity shift of ~0.4 logP units may alter membrane partitioning and formulation behavior compared to des-methyl analog.

Quantitative Comparator Evidence: 3-Methyl-5-phenylpent-2-en-1-ol vs. Closest Analogs


Enantioselective Hydrogenation: Exclusive Access to Chiral Phenoxanol® Enantiomers from the Allylic Alcohol

3-Methyl-5-phenylpent-2-en-1-ol is the direct prochiral substrate for catalytic asymmetric hydrogenation to yield single enantiomers of Phenoxanol®. The (R)-(+)-Phenoxanol enantiomer exhibits an odour threshold of 12.5 ng/L air, while (S)-(−)-Phenoxanol is described as 'stronger, softer, with a more powdery rose' character [1]. The saturated analog 3-methyl-5-phenylpentan-1-ol (Phenoxanol® racemate) cannot undergo this stereochemical resolution. Using Ir–N,P-complex catalysts, (E)-3-methyl-5-phenylpent-2-en-1-ol can be hydrogenated with enantioselectivities reaching 91% ee [2]; Ru-BINAP systems achieve up to 98% ee for the (R)-enantiomer [3]. This stereochemical divergence has direct commercial value: the single enantiomers command premium pricing in chiral fragrance formulations and enable enantioselective olfactory design.

Enantioselective Hydrogenation
Head-to-head
Target: Prochiral allylic alcohol; yields (R)- and (S)-Phenoxanol up to 98% ee.

Comparator (saturated analog): Achiral; cannot be resolved via hydrogenation.
Supports enantiomer-specific olfactory design and chiral fragrance formulation.
Odour threshold differential: (R)-enantiomer 12.5 ng/L air; (S)-enantiomer reported as softer, more powdery rose.
Asymmetric catalysis Fragrance chemistry Chiral alcohols

5-Lipoxygenase Inhibition Potency: 3-Methyl Superiority over Des-Methyl Analog in Human PMNL

In matched human polymorphonuclear leukocyte (PMNL) assays measuring reduction in 5-LO product formation, 3-methyl-5-phenylpent-2-en-1-ol exhibits an IC₅₀ of 300 nM, compared to 500 nM for the des-methyl analog 5-phenylpent-2-en-1-ol [1][2]. This represents a 1.67-fold potency advantage attributable to the 3-methyl substituent. In rat 5-LO expressed in insect sf21 cells, the target compound shows IC₅₀ = 127 nM [3]. Broader profiling indicates that the compound also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, establishing a multi-target polypharmacology profile [4]. The des-methyl analog lacks documented potency across these secondary targets, and the saturated analog Phenoxanol® shows no reported 5-LO activity.

5-LO Inhibition Potency (Human PMNL)
Head-to-head
Target: IC50 300 nM
Comparator (des-methyl): IC50 500 nM
1.67-fold difference
3-Methyl substitution supports a measurable gain in 5-LO pathway response context.
Rat 5-LOX (sf21 cells) IC50 = 127 nM reported for target compound.
5-Lipoxygenase inhibition Inflammation Leukotriene biosynthesis

Lipophilicity Differentiation: 3-Methyl Substitution Increases LogP by ~0.4 Units vs. Des-Methyl Analog

The computed octanol-water partition coefficient (LogP) for 3-methyl-5-phenylpent-2-en-1-ol is 2.56, compared to 2.17 for the des-methyl analog 5-phenylpent-2-en-1-ol . This ΔLogP of ~0.4 units translates to an approximately 2.5-fold higher partitioning into lipid phases. The saturated analog 3-methyl-5-phenylpentan-1-ol (Phenoxanol®) has an experimentally measured Log Kow of 2.7 at 30 °C [1], closely matching the target compound, but lacks the allylic functionality essential for further synthetic elaboration. For fragrance formulation, the target compound's intermediate lipophilicity relative to the saturated analog enables different evaporation curve behaviour and substantivity on fabric; for biological assays, the enhanced lipophilicity relative to the des-methyl analog predicts improved membrane permeability.

Lipophilicity Differentiation
Cross-study
Target: LogP 2.56 (computed)
Des-methyl: LogP 2.17
Saturated: Log Kow 2.7 (exp.)
Intermediate lipophilicity supports diverse formulation and assay partitioning review.
Computed and experimental values; actual partitioning may vary with assay matrix.
Lipophilicity Partition coefficient Formulation design

Chemoselective Allylic Alcohol Reactivity: Sharpless Epoxidation and Directed Oxidation Pathways

The allylic alcohol functional group in 3-methyl-5-phenylpent-2-en-1-ol enables chemoselective transformations that are inaccessible to its saturated analogs. Specifically, the compound is a competent substrate for Sharpless asymmetric epoxidation, which converts allylic alcohols into chiral 2,3-epoxy alcohols with enantiomeric excesses typically exceeding 90% [1]. The target compound has been employed in titanium(IV) isopropoxide / tert-butyl hydroperoxide / diethyl tartrate systems for this purpose . In contrast, 3-methyl-5-phenylpentan-1-ol (Phenoxanol®) and 5-phenylpentan-1-ol cannot undergo epoxidation due to the absence of the alkene. Additionally, the allylic alcohol can be chemoselectively oxidized to the corresponding α,β-unsaturated aldehyde using Dess-Martin periodinane (97% yield) without over-oxidation to the carboxylic acid , a selectivity not available from the saturated alcohol.

Chemoselective Reactivity
Class-level
Sharpless epoxidation: >90% ee achievable
Dess-Martin oxidation: 97% yield to enal
Allylic alcohol motif expands synthetic utility beyond simple hydrogenation endpoints.
Saturated analogs inert to epoxidation conditions; class-level inference applies.
Allylic alcohol chemistry Sharpless epoxidation Chemoselective oxidation

Fragrance Precursor Value: Single Compound, Three Commercial Fragrance Ingredients via Divergent Synthesis

3-Methyl-5-phenylpent-2-en-1-ol is the central intermediate from which three commercially significant fragrance ingredients—Phenoxanol® (alcohol), Citralis® (aldehyde), and Citralis Nitrile® (nitrile)—are produced in a single divergent synthetic sequence [1]. The asymmetric hydrogenation of this single intermediate yields enantiopure Phenoxanol®, which upon oxidation yields Citralis®, and subsequent treatment with hydroxylamine yields Citralis Nitrile® without loss of enantiopurity [1]. In contrast, the des-methyl analog 5-phenylpent-2-en-1-ol is not an industrial precursor for any branded fragrance ingredient, and the saturated analog Phenoxanol® is the endpoint rather than a branching intermediate. The target compound's LogP of 2.56, boiling point of 269 °C (predicted), and density of 0.983 g/cm³ further position it as a process-friendly intermediate with physical properties amenable to large-scale catalytic hydrogenation.

Fragrance Precursor Value
Head-to-head
Target: 3 commercial products (Phenoxanol, Citralis, Citralis Nitrile)

Comparator (des-methyl): 0 established fragrance products.
Divergent intermediate streamlines fragrance supply chain and quality control integration.
Physical properties (bp 269 °C, density 0.983) align with large-scale hydrogenation.
Fragrance intermediate Phenoxanol Citralis Divergent synthesis

Regioisomeric Differentiation: 3-Methyl vs. 2-Methyl Substitution in Phenylpentanol Scaffolds

The position of the methyl substituent on the pentenol/pentanol backbone critically determines both the synthetic trajectory and the olfactory properties of the final fragrance ingredients. 3-Methyl-5-phenylpent-2-en-1-ol yields Phenoxanol® (3-methyl-5-phenylpentan-1-ol) upon hydrogenation, which is described as 'diffusive, fresh, floral, rose absolute type' with 'unusually long lasting' tenacity and substantivity exceeding 48 hours . In contrast, the regioisomer 2-methyl-5-phenylpentanol (Rosaphen® by Symrise) offers a 'floral, rose-like odor, slightly waxy, with shades of geraniol' . While both are used in rose-type fragrances, Phenoxanol® (derived from the target compound) provides a fresher, more diffusive profile suited to fine fragrance top/middle notes, whereas Rosaphen® is described as having 'much better tenacity' in certain product matrices . The 3-methyl substitution also creates a stereogenic center at C3 upon hydrogenation, enabling enantiomer-specific odour differentiation (see Evidence Item 1), whereas 2-methyl-5-phenylpentanol has its stereogenic center at C2, leading to different enantiomer odour profiles.

Regioisomeric Differentiation
Cross-study
Target (3-methyl): Fresh, diffusive rose (Phenoxanol)
Comparator (2-methyl): Waxy, geraniol-tinged rose (Rosaphen)
Regioisomer determines hedonic fragrance character; substantivity >48h reported for Phenoxanol.
Supplier documentation review recommended for specific olfactory endpoints.
Regioisomer comparison Structure-activity relationship Fragrance tenacity

High-Value Application Scenarios for 3-Methyl-5-phenylpent-2-en-1-ol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Fragrance Ingredients for Premium Perfumery

Procurement teams supplying chiral fragrance programs should prioritize 3-methyl-5-phenylpent-2-en-1-ol as the sole intermediate capable of delivering both (R)- and (S)-Phenoxanol® enantiomers via catalytic asymmetric hydrogenation (ee up to 98% [1]). The enantiomers exhibit differentiated odour profiles: (R)-(+)-Phenoxanol with odour threshold 12.5 ng/L air ('harsher, fattier, metallic rose') and (S)-(−)-Phenoxanol ('stronger, softer, powdery rose') [1]. This enables enantiomer-specific formulation design, regulatory compliance through use of the most active stereomer, and access to the downstream enantiopure Citralis® and Citralis Nitrile® product lines [1]. Neither the racemic saturated analog nor des-methyl analogs can support this application.

5-Lipoxygenase Inhibitor Screening and Leukotriene Pathway Research

For academic and pharmaceutical laboratories investigating leukotriene-mediated inflammatory pathways, 3-methyl-5-phenylpent-2-en-1-ol provides a validated 5-LO inhibitory scaffold with IC₅₀ = 300 nM in human PMNL [2] and IC₅₀ = 127 nM in rat 5-LOX [3]. The 1.67-fold potency advantage over the des-methyl analog (IC₅₀ 500 nM [4]) makes it the preferred starting point for structure-activity relationship (SAR) studies. The compound's additional activity against formyltetrahydrofolate synthetase and carboxylesterase [5] supports polypharmacology investigations. Researchers should select this compound over 5-phenylpent-2-en-1-ol when 3-methyl substitution is hypothesized to enhance target engagement.

Divergent Synthesis Platform for Integrated Fragrance Ingredient Manufacturing

Industrial fragrance manufacturers seeking to streamline their supply chain should procure 3-methyl-5-phenylpent-2-en-1-ol as a single-platform intermediate that yields three commercial products: Phenoxanol® (via asymmetric hydrogenation), Citralis® (via subsequent oxidation), and Citralis Nitrile® (via oximation) without enantiopurity loss [1]. The compound's physical properties—predicted boiling point 269 °C, density 0.983 g/cm³, LogP 2.56 —are compatible with standard large-scale hydrogenation equipment. This contrasts with procuring three separate intermediates or the saturated alcohol Phenoxanol® which cannot serve as a branching point for the aldehyde and nitrile products.

Chiral Epoxy Alcohol Building Block Synthesis via Sharpless Epoxidation

Synthetic chemistry groups requiring enantiomerically enriched epoxy alcohol building blocks should select 3-methyl-5-phenylpent-2-en-1-ol over its saturated analogs for Sharpless asymmetric epoxidation, which converts the allylic alcohol into chiral 2,3-epoxy alcohols with >90% ee [6]. The resulting epoxy alcohols serve as versatile intermediates for further stereoselective transformations (epoxide opening, rearrangement, reduction). The saturated analogs 3-methyl-5-phenylpentan-1-ol and 5-phenylpentan-1-ol cannot participate in this reaction, making the target compound the only viable choice for this synthetic strategy within the phenylpentanol chemical space.

Application
Selection Property
Validation Focus
Chiral fragrance intermediate synthesis
Prochiral allylic alcohol handle
Enantiomeric excess validation
5-Lipoxygenase pathway study
3-Methyl substitution pattern
5-LO inhibitory potency review
Divergent synthesis platform
Multi-functional intermediate reactivity
Integrated supply chain QC
Chiral epoxy alcohol building block
Sharpless epoxidation compatibility
Chiral HPLC purity analysis
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